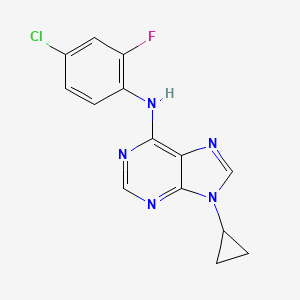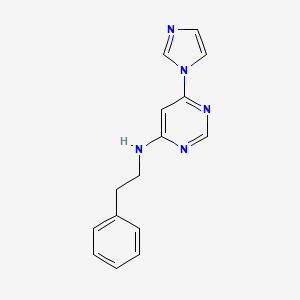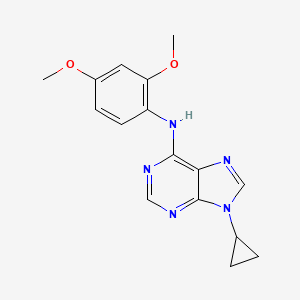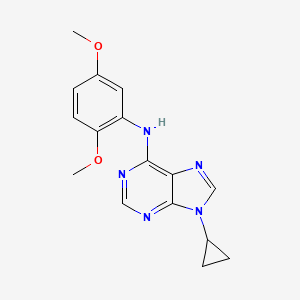![molecular formula C18H22N8 B6443461 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2548984-81-0](/img/structure/B6443461.png)
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine (6-CEPP) is a purine derivative synthesized from 2-cyclopropyl-6-ethylpyrimidine and piperazine. It is a novel small molecule that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been studied for its potential applications in various fields. It has been found to have anti-inflammatory and anti-cancer properties, and is being studied for its potential to treat various diseases. This compound has also been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, which could make it useful in the development of new drugs. Additionally, this compound has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
Target of Action
Similar compounds have shown promising anticancer activity against a panel of human cancer cell lines .
Mode of Action
Compounds with similar structures have been found to interact with dna gyrase, a type iia topoisomerase, in gram-negative bacteria . This interaction can control bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .
Biochemical Pathways
Similar compounds have been found to induce apoptosis in mcf-7 breast cancer cells . This suggests that the compound may affect pathways related to cell cycle regulation and programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine in lab experiments are its availability, low cost, and ease of synthesis. Additionally, this compound has been found to be stable and non-toxic, making it safe to use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound has been found to have a low solubility in water, which can make it difficult to handle in lab experiments.
Orientations Futures
There are several potential future directions for the study of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine. First, further research could be done to better understand the exact mechanism of action of this compound and how it interacts with various proteins and receptors in the body. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound and to identify potential new uses for it. Finally, further research could be done to identify potential new synthesis methods for this compound and to identify potential new derivatives of this compound.
Méthodes De Synthèse
The synthesis of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is based on the condensation of 2-cyclopropyl-6-ethylpyrimidine and piperazine. This reaction is catalyzed by an acid or base and produces this compound as the main product along with several other byproducts. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is typically heated to a temperature of between 50-60°C and the reaction time is usually between 1-2 hours.
Propriétés
IUPAC Name |
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-2-13-9-14(24-16(23-13)12-3-4-12)25-5-7-26(8-6-25)18-15-17(20-10-19-15)21-11-22-18/h9-12H,2-8H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXSMROBSASDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)


![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
